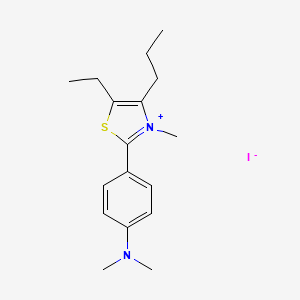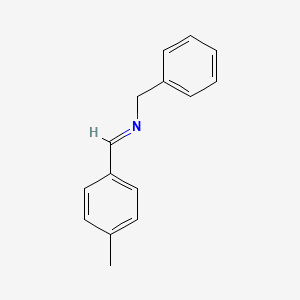
Fenoprop-3-butoxypropyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenoprop-3-butoxypropyl typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Fenoprop-3-butoxypropyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: 2-(2,4,5-trichlorophenoxy)propanoic acid.
Reduction: 3-butoxypropyl alcohol.
Substitution: Various substituted phenoxypropionic esters.
Scientific Research Applications
Fenoprop-3-butoxypropyl has been utilized in various scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development due to its auxin-like properties.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable esters.
Industry: Applied in the formulation of herbicides and plant growth regulators.
Mechanism of Action
Fenoprop-3-butoxypropyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It affects nucleic acid biosynthesis and cell elongation, leading to uncontrolled growth and eventual death of the target plants. The compound is systemic and selective, primarily affecting broad-leaved weeds while sparing grasses .
Comparison with Similar Compounds
Similar Compounds
Dichlorprop: Another phenoxypropionic herbicide with similar auxin-like activity.
Mecoprop: Used for controlling broad-leaved weeds, similar in structure and function to Fenoprop-3-butoxypropyl.
Fenoprop: The parent compound of this compound, also used as a herbicide.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its selective action against broad-leaved weeds while sparing grasses makes it a valuable tool in integrated weed management .
Properties
CAS No. |
25537-26-2 |
|---|---|
Molecular Formula |
C16H21Cl3O4 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-3-4-6-21-7-5-8-22-16(20)11(2)23-15-10-13(18)12(17)9-14(15)19/h9-11H,3-8H2,1-2H3 |
InChI Key |
VLLVFHVXTBXQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)





